![molecular formula C25H22ClN3O B4791376 7-chloro-8-methyl-N-(3-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4791376.png)
7-chloro-8-methyl-N-(3-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
7-chloro-8-methyl-N-(3-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-N-(3-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridines, and carboxylic acids. Key steps may involve:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Substitution: Introduction of chloro, methyl, and phenylpropyl groups via substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choice of solvents to improve solubility and reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
7-chloro-8-methyl-N-(3-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-N-(3-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Influence on biochemical pathways related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Carboxamides: Compounds with carboxamide functional groups, such as benzamide and acetamide.
Uniqueness
7-chloro-8-methyl-N-(3-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives and carboxamides.
Properties
IUPAC Name |
7-chloro-8-methyl-N-(3-phenylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c1-17-22(26)10-9-20-21(16-23(29-24(17)20)19-11-14-27-15-12-19)25(30)28-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,14-16H,5,8,13H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHYIMNPFMPSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCCC3=CC=CC=C3)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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